Isobutyl chloroformate

Catalog No.
S571495
CAS No.
543-27-1
M.F
C5H9ClO2
(CH3)2CHCH2OCOCl
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl chloroformate

CAS Number

543-27-1

Product Name

Isobutyl chloroformate

IUPAC Name

2-methylpropyl carbonochloridate

Molecular Formula

C5H9ClO2
(CH3)2CHCH2OCOCl
C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3

InChI Key

YOETUEMZNOLGDB-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)Cl

solubility

Solubility in water: reaction

Synonyms

Chloroformic Acid Isobutyl Ester; 2-Methylpropyl Carbonochloridate; 2-Methylpropyl Chloroformate; Chlorocarbonic Acid Isobutyl Ester; Chloroformic Acid Isobutyl Ester; IBCF; Isobutoxycarbonyl Chloride; Isobutyl Carbonochloridate; Isobutyl Chloridocar

Canonical SMILES

CC(C)COC(=O)Cl

The exact mass of the compound Isobutyl chloroformate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8429. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Isobutyl chloroformate (IBCF) is a highly reactive, clear liquid reagent characterized by its dual acid chloride and ester functionalities. In industrial and laboratory settings, it is primarily procured as a precision coupling agent for mixed anhydride peptide synthesis and as a rapid derivatization reagent for gas chromatography-mass spectrometry (GC-MS). The presence of the sterically bulky isobutyl group distinguishes IBCF from simpler primary alkyl chloroformates, offering a critical balance of high electrophilic reactivity toward carboxylic acids and sufficient steric shielding to dictate regioselective nucleophilic attack [1]. This specific structural profile makes it an essential material for high-yield active pharmaceutical ingredient (API) manufacturing, continuous flow chemistry, and high-throughput metabolomic assays where byproduct minimization is a strict procurement requirement.

Attempting to substitute isobutyl chloroformate with less sterically hindered analogs, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), frequently compromises process efficiency and product purity. In peptide synthesis, the lack of steric bulk in ECF allows the incoming amine nucleophile to attack the carbonate carbonyl rather than the target acyl carbonyl. This 'wrong-way' attack forms highly stable, irreversible urethane byproducts, permanently reducing peptide yields and complicating downstream purification [1]. Furthermore, in analytical derivatization workflows, substituting IBCF with lighter chloroformates yields derivatives with lower boiling points and inferior fragmentation patterns, resulting in reduced GC-MS sensitivity and poorer chromatographic resolution for complex biological matrices [2].

Regioselectivity and Yield Optimization in Mixed Anhydride Peptide Coupling

The primary advantage of IBCF in peptide coupling is its ability to enforce strict regioselectivity during aminolysis. The sterically demanding isobutyl group shields the carbonate carbonyl of the mixed anhydride intermediate, directing the amine nucleophile almost exclusively to the acyl carbonyl. Comparative studies show that while ethyl chloroformate can lose up to 10% of the target yield to irreversible urethane byproducts (especially when coupling hindered residues), IBCF routinely enables near-quantitative (>99%) coupling yields with negligible urethane formation [1].

Evidence DimensionPeptide coupling yield and urethane byproduct formation
Target Compound Data>99% target peptide yield; negligible urethane byproduct
Comparator Or BaselineEthyl chloroformate (ECF) (Up to 10% yield loss to irreversible urethane byproducts)
Quantified Difference~10% absolute increase in target peptide yield for hindered residues
ConditionsAminolysis of mixed carboxylic-carbonic anhydrides in solution-phase peptide synthesis

Eliminating urethane byproducts maximizes atom economy and prevents the formation of inseparable impurities during multi-step API manufacturing.

Intermediate Stability for Continuous Flow Manufacturing

IBCF generates mixed anhydrides that are significantly more thermally stable than those derived from primary alkyl chloroformates, resisting rapid disproportionation into symmetrical anhydrides. This enhanced stability allows IBCF-derived intermediates to survive for several hours at -10 °C. More importantly, this stability translates directly to continuous flow chemistry; IBCF has been successfully utilized for solution-phase amide bond formation in flow reactors at 20 °C, achieving 99% dipeptide yields where traditional batch methods require strict cryogenic (-15 °C) conditions to prevent degradation [1].

Evidence DimensionThermal stability and flow-chemistry yield
Target Compound Data99% dipeptide yield in continuous flow at 20 °C; intermediate stable for hours at -10 °C
Comparator Or BaselinePrimary alkyl chloroformates (Prone to rapid disproportionation; restricted to sub-zero batch processing)
Quantified DifferenceEnables room-temperature (20 °C) flow processing vs. required cryogenic (-15 °C) batch conditions
ConditionsSolution-phase amide coupling in continuous flow reactors

Allows process chemists to transition from energy-intensive cryogenic batch synthesis to highly efficient, scalable room-temperature continuous flow production.

Enhanced Analytical Sensitivity and Resolution in GC-MS Derivatization

In the preparation of polar metabolites for gas chromatography, IBCF outperforms both lighter and heavier chloroformate homologs. Aqueous-phase derivatization with IBCF provides significantly higher sensitivity for GC-FID and GC-MS analyses of amino acids compared to methyl or ethyl chloroformate. Furthermore, IBCF enables the baseline separation of 28 complex biogenic compounds (including amino acids and polyamines) in just 11 minutes, a marked improvement over propyl chloroformate derivatives which require 20-minute chromatographic run times [1].

Evidence DimensionChromatographic run time and detection sensitivity
Target Compound DataComplete separation of 28 compounds in 11 minutes with maximum GC-MS sensitivity
Comparator Or BaselinePropyl chloroformate (20-minute run time); Ethyl/Methyl chloroformate (lower sensitivity)
Quantified Difference45% reduction in GC run time compared to propyl chloroformate, with superior signal-to-noise ratios over ECF/MCF
ConditionsAqueous-phase derivatization of biological fluids followed by GC-MS/GC-FID analysis

Drastically increases sample throughput and analytical confidence for clinical diagnostics and metabolomic screening laboratories.

Large-Scale and Continuous Flow Peptide Synthesis

Because IBCF forms highly stable mixed anhydrides that resist disproportionation and direct nucleophilic attack away from the carbonate carbonyl, it is the reagent of choice for large-scale solution-phase peptide coupling. It is particularly valuable for continuous flow manufacturing protocols where reactions can be conducted at room temperature (20 °C) without the yield-destroying urethane byproducts associated with ethyl chloroformate [1].

High-Throughput GC-MS Metabolomic Profiling

IBCF is optimally suited for the rapid, single-step aqueous derivatization of amino acids, polyamines, and biogenic amines in biological matrices (e.g., blood, urine, or beverages). Its use guarantees higher analytical sensitivity and faster chromatographic separation times (under 11 minutes) compared to methyl, ethyl, or propyl chloroformates, making it indispensable for high-volume clinical and food safety laboratories[2].

Regioselective N-Protection in API Development

Beyond coupling, IBCF is utilized to install the isobutoxycarbonyl protecting group on sensitive amines. The steric bulk of the isobutyl group provides a unique stability profile against hydrolysis compared to standard methoxycarbonyl or ethoxycarbonyl groups, offering process chemists an alternative orthogonal protection strategy during complex small-molecule API synthesis[3].

Physical Description

Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible.
COLOURLESS LIQUID WITH PUNGENT ODOUR.

XLogP3

2.8

Boiling Point

128.8 °C
129 °C

Flash Point

27 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.71

Density

1.04 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04

LogP

1.54 (calculated)

UNII

6S785TC0OB

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (87.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (15.79%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (12.28%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (71.93%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.35 mmHg
Vapor pressure, kPa at 20 °C: 2.2

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

543-27-1

Wikipedia

Isobutyl chlorocarbonate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Carbonochloridic acid, 2-methylpropyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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